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molecular formula C11H10FNO2 B8316725 Methyl 3-cyano-2-(4-fluorophenyl)propanoate

Methyl 3-cyano-2-(4-fluorophenyl)propanoate

Cat. No. B8316725
M. Wt: 207.20 g/mol
InChI Key: JJGUYUIHIFAVSZ-UHFFFAOYSA-N
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Patent
US08044069B2

Procedure details

Methyl 3-cyano-2-(4-fluorophenyl)propanoate (2.09 g, 10.09 mmol; Example 189A) and 7 M NH3-methanol (100 mL) were added to Raney® nickel, solvent washed (20.90 g, 356 mmol) in a 250 mL stainless steel pressure bottle and stirred for 17 hours under hydrogen at 30 psi and room temperature. The mixture was filtered through a nylon membrane and concentrated to give the title compound. 1H NMR (300 MHz, CDCl3) δ 7.36-7.16 (m, 2H), 7.12-6.94 (m, 2H), 6.04 (s, 1H), 3.61 (t, J=9.2, 1H), 3.54-3.39 (m, 2H), 2.71-2.53 (m, 1H), 2.23 (ddd, J=8.4, 12.9, 17.7, 1H); MS (ESI+) m/z 179.9 (M+H)+.
Quantity
2.09 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([CH2:3][CH:4]([C:9]1[CH:14]=[CH:13][C:12]([F:15])=[CH:11][CH:10]=1)[C:5](OC)=[O:6])#[N:2]>[Ni].N.CO>[F:15][C:12]1[CH:13]=[CH:14][C:9]([CH:4]2[CH2:3][CH2:1][NH:2][C:5]2=[O:6])=[CH:10][CH:11]=1 |f:2.3|

Inputs

Step One
Name
Quantity
2.09 g
Type
reactant
Smiles
C(#N)CC(C(=O)OC)C1=CC=C(C=C1)F
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]
Name
Quantity
100 mL
Type
solvent
Smiles
N.CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 17 hours under hydrogen at 30 psi and room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed (20.90 g, 356 mmol) in a 250 mL stainless steel pressure bottle
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a nylon membrane
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
FC1=CC=C(C=C1)C1C(NCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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